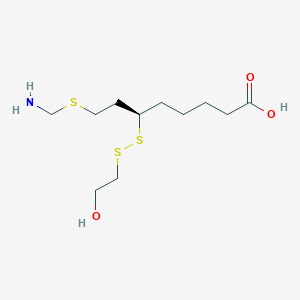![molecular formula C14H26N2O8 B10777999 [5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bmsc-0013 est un composé de petite molécule de formule chimique C14H26N2O8.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Bmsc-0013 implique la construction modulaire de ligands complexes avec des bras flexibles se terminant par des ligands bivalents. Ce processus permet la création de ligands multivalents ramifiés avec une forte affinité pour des cibles spécifiques . La voie de synthèse implique généralement les étapes suivantes :
Formation de la chaîne acyle grasse : Cette étape implique la synthèse de la chaîne acyle grasse par des techniques de synthèse organique standard.
Fixation de la fraction glucidique : La fraction glucidique est liée à la chaîne acyle grasse par une liaison glycosidique.
Fonctionnalisation du ligand : Le ligand est fonctionnalisé avec divers groupes pour améliorer son affinité de liaison et sa spécificité.
Méthodes de production industrielle
La production industrielle de Bmsc-0013 peut impliquer une synthèse à grande échelle utilisant des équipements automatisés et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :
Réacteurs discontinus ou à écoulement continu : Ces réacteurs permettent un contrôle précis des conditions de réaction et une production efficace du composé.
Techniques de purification : Des techniques telles que la chromatographie et la cristallisation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Bmsc-0013 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits selon les conditions de réaction.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courantes
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Catalyseurs : Divers catalyseurs peuvent être utilisés pour faciliter des réactions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués.
Applications de recherche scientifique
Industrie : Bmsc-0013 peut être utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Applications De Recherche Scientifique
Industry: Bmsc-0013 can be used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Le mécanisme d’action de Bmsc-0013 implique sa capacité à se lier à des cibles moléculaires spécifiques, telles que la sous-unité B de l’entérotoxine cholérique . Cette liaison inhibe le processus de liaison des récepteurs de la toxine, l’empêchant d’exercer ses effets nocifs. La structure du composé lui permet de former des complexes stables avec ses cibles, ce qui améliore son activité inhibitrice .
Comparaison Avec Des Composés Similaires
Composés similaires
Bmsc-0013 est similaire à d’autres glycosides d’acyle gras, qui contiennent également une chaîne d’acyle gras liée à une fraction glucidique par une liaison glycosidique . Voici quelques composés similaires :
Glycosides d’acyle gras : Ces composés partagent la même structure de base mais peuvent différer par la longueur et la composition de la chaîne d’acyle gras et de la fraction glucidique.
N-acylamines : Ces composés contiennent un groupe acyle lié à une amine, semblable à la structure de Bmsc-0013.
Unicité
Bmsc-0013 est unique en raison de sa structure de ligand multivalent ramifié, qui lui permet de se lier à plusieurs cibles simultanément avec une forte affinité . Cette propriété en fait un puissant inhibiteur d’interactions moléculaires spécifiques, le distinguant d’autres composés similaires.
Propriétés
Formule moléculaire |
C14H26N2O8 |
|---|---|
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
methyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C14H26N2O8/c1-23-14(22)15-6-4-2-3-5-9(18)16-13-12(21)11(20)10(19)8(7-17)24-13/h8,10-13,17,19-21H,2-7H2,1H3,(H,15,22)(H,16,18)/t8-,10+,11+,12-,13-/m1/s1 |
Clé InChI |
YTYAKGJMNHDUDF-UUWLPUTASA-N |
SMILES isomérique |
COC(=O)NCCCCCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
COC(=O)NCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


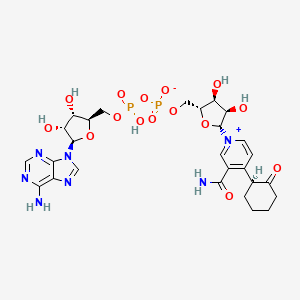
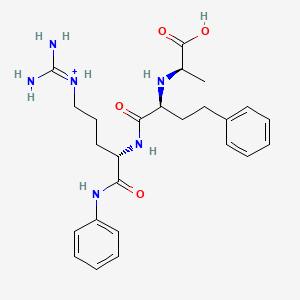
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)


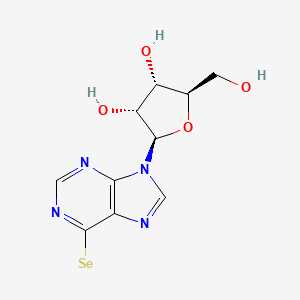
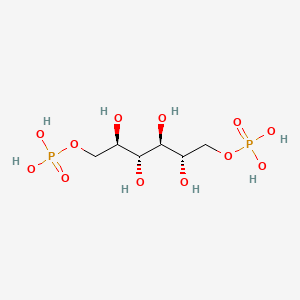
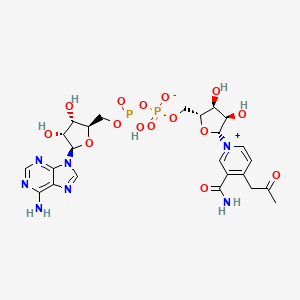
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
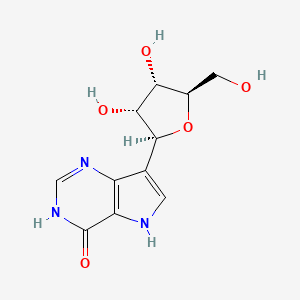
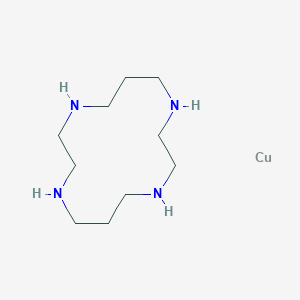
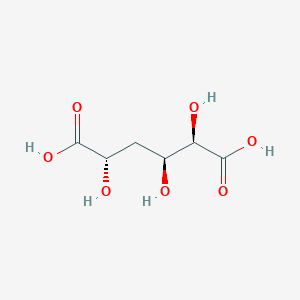
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
